molecular formula C8H14FNO2 B146035 tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate CAS No. 127199-16-0

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Cat. No.: B146035
CAS No.: 127199-16-0
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-NTSWFWBYSA-N
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Description

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl group attached to a fluorocyclopropyl carbamate structure

Preparation Methods

The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439910
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-16-0
Record name tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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